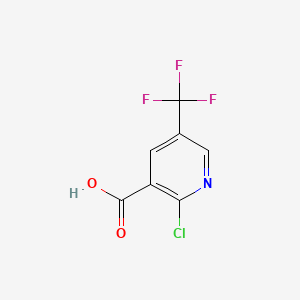

2-Chloro-5-(trifluoromethyl)nicotinic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5-4(6(13)14)1-3(2-12-5)7(9,10)11/h1-2H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSKYTKOFDQVEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478375 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505084-59-3 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-(trifluoromethyl)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 2-Chloro-5-(trifluoromethyl)nicotinic Acid: An In-depth Technical Guide for Pharmaceutical and Agrochemical Research

Abstract

2-Chloro-5-(trifluoromethyl)nicotinic acid is a pivotal building block in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a trifluoromethyl group for enhanced metabolic stability and lipophilicity, and a reactive chlorine atom for further functionalization, makes it a highly sought-after intermediate. This comprehensive technical guide provides an in-depth exploration of a primary synthetic pathway to this valuable compound, starting from the readily available precursor, 3-picoline. This document is intended for researchers, scientists, and professionals in drug development and process chemistry, offering not only detailed experimental protocols but also the underlying scientific rationale for each synthetic transformation.

Introduction: The Strategic Importance of this compound

The incorporation of fluorine and fluorinated moieties into bioactive molecules has become a cornerstone of modern drug design. The trifluoromethyl group (CF3), in particular, is prized for its ability to modulate a compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a key intermediate, providing a scaffold that is frequently employed in the synthesis of high-value compounds in the pharmaceutical and agrochemical industries.[1][2] The strategic placement of the trifluoromethyl group at the 5-position and the chlorine atom at the 2-position of the pyridine ring allows for diverse and targeted chemical modifications, making it a versatile synthon for library synthesis and lead optimization.

This guide will delineate a robust and scalable synthetic route, providing not only the "how" but also the "why" behind each experimental choice, ensuring a thorough understanding of the process for successful implementation in a laboratory setting.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the functionalization of 3-picoline. The overarching strategy involves the following key transformations:

-

N-Oxidation of 3-Picoline: Activation of the pyridine ring for subsequent chlorination.

-

Chlorination: Introduction of a chlorine atom at the 2-position of the pyridine ring.

-

Side-Chain Chlorination: Conversion of the methyl group to a trichloromethyl group.

-

Fluorination: Halogen exchange to form the trifluoromethyl group.

-

Carboxylation: Introduction of the carboxylic acid moiety at the 3-position.

This sequence is designed to proceed in a logical fashion, with each step setting the stage for the next transformation, culminating in the desired product.

Experimental Protocols and Mechanistic Insights

This section provides detailed, step-by-step methodologies for the synthesis of this compound, along with expert insights into the rationale behind the chosen procedures.

Step 1: N-Oxidation of 3-Picoline

Objective: To activate the pyridine ring towards electrophilic substitution.

Rationale: The direct chlorination of 3-picoline is often unselective. N-oxidation increases the electron density at the 2- and 6-positions of the pyridine ring, facilitating a more controlled and regioselective chlorination in the subsequent step.[3] Hydrogen peroxide in acetic acid is a common and effective reagent for this transformation.[4][5]

Protocol:

-

To a stirred solution of 3-picoline (1.0 eq) in glacial acetic acid (3.0 vol), slowly add 35% hydrogen peroxide (1.5 eq) while maintaining the temperature below 70°C.

-

After the addition is complete, heat the reaction mixture to 75-80°C and maintain for 20-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and carefully concentrate under reduced pressure to remove the acetic acid.

-

The resulting crude 3-picoline N-oxide is typically carried forward to the next step without further purification.

Step 2: Synthesis of 2-Chloro-5-methylpyridine

Objective: To introduce a chlorine atom at the 2-position.

Rationale: The N-oxide intermediate is activated for nucleophilic attack. Reagents like benzoyl chloride can be used to achieve chlorination at the 2-position.[4][5] This reaction proceeds through a rearrangement mechanism.

Protocol:

-

Dissolve the crude 3-picoline N-oxide (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add benzoyl chloride (1.2 eq) dropwise, maintaining the temperature below 10°C.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-chloro-5-methylpyridine.

Step 3: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine

Objective: To prepare the precursor for fluorination by chlorinating the methyl side-chain.

Rationale: The methyl group is converted to a trichloromethyl group via a free-radical chlorination. This reaction is typically initiated by UV light or a radical initiator.[5][6] This trichloromethyl group is an excellent leaving group for the subsequent nucleophilic fluorination.

Protocol:

-

Charge a reaction vessel equipped with a reflux condenser, a gas inlet, and a UV lamp with 2-chloro-5-methylpyridine (1.0 eq) and a solvent like carbon tetrachloride.

-

Heat the mixture to reflux (around 77°C).

-

Bubble chlorine gas through the refluxing solution while irradiating with a UV lamp.

-

Monitor the reaction progress by GC. The formation of mono-, di-, and trichlorinated products will be observed. Continue the chlorination until the desired level of trichlorination is achieved.

-

Once the reaction is complete, stop the chlorine flow and UV irradiation, and allow the mixture to cool.

-

Purge the system with nitrogen to remove excess chlorine.

-

The solvent can be removed under reduced pressure, and the crude 2-chloro-5-(trichloromethyl)pyridine can be purified by vacuum distillation.[6]

Step 4: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

Objective: To convert the trichloromethyl group to a trifluoromethyl group.

Rationale: This transformation is a classic halogen exchange reaction (Halex reaction). A fluoride source, such as hydrogen fluoride (HF) or a metal fluoride, is used to replace the chlorine atoms. This reaction is often catalyzed by a Lewis acid.[1][2]

Protocol:

-

In a suitable pressure reactor (e.g., a Hastelloy autoclave), charge 2-chloro-5-(trichloromethyl)pyridine (1.0 eq) and a catalyst, such as a chromium-based catalyst.[7]

-

Seal the reactor and introduce anhydrous hydrogen fluoride (excess).

-

Heat the reactor to a temperature in the range of 300-400°C.[7]

-

Maintain the reaction at this temperature for several hours, monitoring the internal pressure.

-

After the reaction is complete, cool the reactor and carefully vent the excess HF into a scrubber.

-

The crude product can be collected and purified by distillation. The boiling point of 2-chloro-5-(trifluoromethyl)pyridine is approximately 145-149°C.[8]

Step 5: Synthesis of this compound

Objective: To introduce the carboxylic acid group at the 3-position.

Rationale: The final step involves the carboxylation of the pyridine ring. A common method for this is directed ortho-metalation followed by quenching with carbon dioxide. The chlorine at the 2-position can direct the metalation to the 3-position.

Protocol:

-

Dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78°C.

-

Stir the resulting deep-red solution at this temperature for 1-2 hours.

-

Pour the reaction mixture onto an excess of freshly crushed dry ice.

-

Allow the mixture to warm to room temperature.

-

Add a 5% aqueous solution of sodium hydroxide and separate the aqueous layer.

-

Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 4 with the dropwise addition of 6N hydrochloric acid.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization.

Data Summary

The following table summarizes the key parameters for each step of the synthesis.

| Step | Starting Material | Key Reagents | Solvent | Temperature | Product |

| 1 | 3-Picoline | H2O2, Acetic Acid | Acetic Acid | 75-80°C | 3-Picoline N-oxide |

| 2 | 3-Picoline N-oxide | Benzoyl Chloride | Chloroform | 0°C to RT | 2-Chloro-5-methylpyridine |

| 3 | 2-Chloro-5-methylpyridine | Cl2, UV light | CCl4 | Reflux | 2-Chloro-5-(trichloromethyl)pyridine |

| 4 | 2-Chloro-5-(trichloromethyl)pyridine | HF, Catalyst | - | 300-400°C | 2-Chloro-5-(trifluoromethyl)pyridine |

| 5 | 2-Chloro-5-(trifluoromethyl)pyridine | n-BuLi, CO2 | THF | -78°C to RT | This compound |

Conclusion

The synthesis of this compound presented herein is a robust and logical pathway that utilizes readily available starting materials and well-established chemical transformations. Each step has been detailed with both a practical protocol and a discussion of the underlying chemical principles, providing the user with a comprehensive understanding of the entire process. This guide is intended to empower researchers and scientists in the fields of drug discovery and agrochemical development to confidently synthesize this valuable intermediate for their research and development endeavors. The self-validating nature of the described protocols, grounded in established chemical literature, ensures a high degree of trustworthiness and reproducibility.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. benchchem.com [benchchem.com]

- 4. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-氯-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this guide is for research purposes only and not for human or veterinary diagnostic or therapeutic use.

Introduction

While the inquiry specified CAS number 505084-59-3, which corresponds to 2-Chloro-5-(trifluoromethyl)nicotinic acid, the context of an in-depth technical guide for research and drug development professionals strongly indicates that the compound of interest is GSK1016790A (CAS Number: 942206-85-1).[1][2][3][4] GSK1016790A is a novel, potent, and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[2][5] This guide provides a comprehensive overview of GSK1016790A, including its chemical properties, mechanism of action, experimental applications, and safety considerations.

GSK1016790A has emerged as an invaluable tool for elucidating the physiological and pathophysiological roles of TRPV4.[6] The TRPV4 channel is a non-selective cation channel that is widely expressed in various tissues and is involved in a multitude of physiological processes, including osmoregulation, mechanosensation, and temperature sensing.[5] Dysregulation of TRPV4 has been implicated in several diseases, making it a promising therapeutic target.

Physicochemical Properties and Formulation

GSK1016790A is a complex small molecule with the following properties:

| Property | Value |

| Formal Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]-benzo[b]thiophene-2-carboxamide |

| Synonym | GSK101 |

| CAS Number | 942206-85-1 |

| Molecular Formula | C28H32Cl2N4O6S2 |

| Molecular Weight | 655.61 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥98% |

| UV/Vis. | λmax: 223, 231, 286 nm |

| Storage | Store at -20°C for up to 4 years |

Solubility:

GSK1016790A is soluble in organic solvents such as ethanol (~10 mg/ml), DMSO (~15 mg/ml), and dimethyl formamide (DMF) (~15 mg/ml).[3] It is sparingly soluble in aqueous buffers.[3] For aqueous applications, it is recommended to first dissolve GSK1016790A in DMSO and then dilute with the aqueous buffer of choice.[3] A 1:3 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/ml.[3] It is not recommended to store the aqueous solution for more than one day.[3]

Mechanism of Action and Biological Effects

GSK1016790A is a potent and selective agonist of the TRPV4 ion channel.[2][5] It elicits a rapid influx of Ca2+ into cells expressing TRPV4.[1][2][5] The EC50 values for Ca2+ influx are in the low nanomolar range, with reported values of 18 nM in mouse TRPV4-expressing HEK cells and 2.1 nM in human TRPV4-expressing HEK cells.[1][7]

The activation of TRPV4 by GSK1016790A leads to a variety of downstream cellular events. The primary and most immediate effect is an increase in intracellular calcium concentration ([Ca2+]i).[8] This influx of calcium can then trigger a cascade of signaling pathways, influencing cellular processes such as vasodilation, inflammation, and cell migration.[1][9]

Signaling Pathway of GSK1016790A-Induced TRPV4 Activation

Caption: GSK1016790A activates TRPV4, leading to Ca²⁺ influx and downstream signaling.

Studies have shown that GSK1016790A can induce the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), partly through the AMPK pathway.[9] This leads to the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system responsible for vasodilation.[9] Furthermore, GSK1016790A has been demonstrated to inhibit TNF-α-induced monocyte adhesion to human endothelial cells, suggesting anti-inflammatory properties.[9] In vivo studies have shown that administration of GSK1016790A can reduce atherosclerotic plaque formation in mice.[9]

Experimental Protocols and Applications

GSK1016790A is a versatile tool for studying TRPV4 function in a variety of experimental settings.

In Vitro Calcium Imaging Assay

This protocol describes a general method for measuring GSK1016790A-induced calcium influx in cultured cells.

Materials:

-

Cells expressing TRPV4 (e.g., HEK293-TRPV4, primary endothelial cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

GSK1016790A stock solution (in DMSO)

-

Balanced salt solution (BSS)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Plating: Plate cells onto a suitable imaging dish or multi-well plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with BSS and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.

-

Baseline Measurement: Acquire baseline fluorescence readings before the addition of GSK1016790A.

-

Stimulation: Add the desired concentration of GSK1016790A to the cells. It is crucial to perform a dose-response curve to determine the optimal concentration for your cell type.

-

Data Acquisition: Continuously record the fluorescence intensity to measure the change in intracellular calcium concentration over time.

-

Data Analysis: Quantify the change in fluorescence as a measure of calcium influx.

Experimental Workflow for In Vitro Calcium Imaging

Caption: Step-by-step workflow for a GSK1016790A-induced calcium imaging experiment.

In Vivo Studies

GSK1016790A has been used in various in vivo models to investigate the role of TRPV4 in physiological and pathological processes. For instance, intraperitoneal injection of GSK1016790A has been shown to have a dose-dependent inhibitory effect on gut transit time in mice.[2] Oral administration has been used to study its effects on atherosclerosis.[9] When designing in vivo experiments, it is critical to consider the appropriate vehicle for administration and to perform dose-finding studies to determine the optimal therapeutic window.

Safety and Handling

This material should be considered hazardous until further information becomes available.[3] It is essential to handle GSK1016790A with appropriate personal protective equipment, including gloves, lab coat, and eye protection. Do not ingest, inhale, or allow contact with skin or eyes.[3] Wash hands thoroughly after handling.[3] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[3][10]

Conclusion

GSK1016790A is a powerful and selective pharmacological tool that has significantly advanced our understanding of TRPV4 biology. Its high potency and specificity make it an ideal probe for investigating the role of TRPV4 in health and disease. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this compound in their studies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]

- 8. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 9. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)nicotinic Acid: A Keystone Building Block in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive analysis of 2-Chloro-5-(trifluoromethyl)nicotinic acid, a pivotal heterocyclic intermediate in the fields of pharmaceutical and agrochemical research. The document elucidates the molecule's structural characteristics, physicochemical properties, and strategic synthesis, with an emphasis on the rationale behind experimental choices. It further explores the compound's chemical reactivity and its utility as a versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs). By examining the well-established biological roles of its core nicotinic acid structure and the modulating effects of its chloro and trifluoromethyl substituents, this guide offers insights into its potential applications in drug development. Detailed protocols for synthesis and analysis are provided to equip researchers and scientists with actionable, field-proven methodologies.

Introduction to a Versatile Heterocyclic Intermediate

This compound is a highly functionalized pyridine derivative that has emerged as a compound of significant interest for medicinal and agricultural chemists. The pyridine ring is a privileged scaffold, present in a vast array of pharmaceuticals and bioactive compounds, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. This particular molecule is distinguished by a strategic arrangement of three key functional groups: a carboxylic acid, a chloro substituent, and a trifluoromethyl (CF₃) group.

-

The Trifluoromethyl Group: The inclusion of a CF₃ group is a well-established strategy in modern drug design. It is known to enhance critical pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity by increasing lipophilicity and altering the electronic nature of the aromatic ring.[1]

-

The Chloro Substituent: The chlorine atom at the 2-position serves as a versatile synthetic handle. It readily participates in nucleophilic substitution and cross-coupling reactions, allowing for the facile introduction of diverse functionalities to build molecular complexity.[2]

-

The Carboxylic Acid: This group provides a crucial point for derivatization into amides, esters, and other functional groups, which is fundamental for exploring structure-activity relationships (SAR) during the lead optimization phase of drug discovery.[2]

Collectively, these features make this compound not an end-product, but a high-value starting material for constructing novel therapeutic and agrochemical agents.[1][3]

Physicochemical and Structural Characteristics

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 505084-59-3 | [4][5] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [4][5] |

| Molecular Weight | 225.56 g/mol | [5] |

| Appearance | White solid/powder | [6] |

| IUPAC Name | 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid | [7] |

| Synonyms | 2-Chloro-5-trifluoromethyl-nicotinic acid | [7] |

| Hazard Identification | Irritant; may cause skin, eye, and respiratory irritation | [5][8] |

Strategic Synthesis and Rationale

The synthesis of this compound requires a multi-step approach that logically builds the required functionality onto a pyridine core. A plausible and efficient pathway can be conceptualized starting from 3-picoline, a readily available commodity chemical. The rationale for this synthetic strategy is to sequentially install the required substituents while controlling regioselectivity.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Conceptual)

Step 1: N-Oxidation of 3-Picoline

-

Rationale: The N-oxidation step activates the pyridine ring, making it more susceptible to electrophilic attack and directing subsequent chlorination primarily to the 2-position.

-

Procedure: 3-Picoline is dissolved in glacial acetic acid. Hydrogen peroxide (30%) is added dropwise while maintaining the temperature below 80°C. The reaction is heated for 18-24 hours.[9] After cooling, the excess solvent is removed under reduced pressure to yield 3-picoline N-oxide.

Step 2: Chlorination to 2-Chloro-5-methylpyridine

-

Rationale: Reagents like benzoyl chloride or phosphorus oxychloride are used to chlorinate the activated N-oxide. This reaction proceeds via a rearrangement that favors the 2-position.

-

Procedure: 3-Picoline N-oxide is suspended in a solvent like dichloromethane. Benzoyl chloride is added, and the mixture is refluxed for 3-4 hours.[9] The reaction is then quenched, and the product is extracted and purified.

Step 3: Radical Chlorination of the Methyl Group

-

Rationale: To convert the methyl group into a trifluoromethyl group, it must first be perchlorinated. This is achieved via a free-radical mechanism initiated by UV light.

-

Procedure: 2-Chloro-5-methylpyridine is dissolved in a suitable solvent (e.g., CCl₄) and heated. Chlorine gas is bubbled through the solution under UV irradiation until the starting material is consumed, yielding 2-chloro-5-(trichloromethyl)pyridine.[10]

Step 4: Halogen Exchange Fluorination

-

Rationale: A halogen exchange (HALEX) reaction is required to convert the trichloromethyl group to the more stable trifluoromethyl group. Anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃) are common reagents for this transformation.

-

Procedure: 2-Chloro-5-(trichloromethyl)pyridine is heated with a fluorinating agent like anhydrous HF in an autoclave. This reaction must be performed with extreme caution in specialized equipment. The product, 2-chloro-5-(trifluoromethyl)pyridine, is isolated upon completion.[3]

Step 5: Directed Ortho-metalation and Carboxylation

-

Rationale: This is the key step to introduce the carboxylic acid. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used to selectively deprotonate the pyridine ring at the 3-position, which is the most acidic proton adjacent to the chloro group. This lithiated intermediate is a powerful nucleophile that readily attacks carbon dioxide.

-

Procedure: A solution of 2-chloro-5-(trifluoromethyl)pyridine in an anhydrous ether solvent (e.g., THF) is cooled to -78°C. A freshly prepared solution of LDA is added dropwise, and the mixture is stirred for 2 hours.[6] The reaction is then quenched by pouring it over an excess of crushed dry ice (solid CO₂). After warming to room temperature, an acidic workup (e.g., with HCl) protonates the carboxylate to yield the final product, this compound, which can be purified by crystallization or chromatography.

Chemical Reactivity and Synthetic Utility

The unique arrangement of functional groups makes this molecule a versatile platform for generating diverse chemical entities. The primary reaction sites can be selectively addressed based on the chosen reaction conditions.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy 2-Chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid | 1261631-77-9 [smolecule.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. 2-chloro-5-(trifluoroMethoxy)isonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 10. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

2-Chloro-5-(trifluoromethyl)nicotinic acid molecular weight

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)nicotinic acid

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, synthesis, analytical characterization, and safe handling protocols. The information is presented to not only guide laboratory practice but also to provide a deeper understanding of the chemical principles at play.

Core Molecular Attributes

This compound, registered under CAS Number 505084-59-3, is a substituted pyridinecarboxylic acid.[1][2] Its structure, featuring a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position of the pyridine ring, imparts unique electronic properties that are highly valuable in the synthesis of complex organic molecules.

Molecular Formula and Weight

The molecular formula of the compound is C₇H₃ClF₃NO₂.[1][2] The precise molecular weight is a critical parameter for quantitative analysis, reaction stoichiometry, and spectroscopic interpretation. It is calculated by summing the atomic weights of its constituent atoms.

Table 1: Molecular Weight Calculation

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 3 | 1.008 | 3.024 |

| Chlorine (Cl) | 1 | 35.453 | 35.453 |

| Fluorine (F) | 3 | 18.998 | 56.994 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 225.553 |

Note: Atomic weights are based on IUPAC standard values. Commercially available materials often cite a molecular weight of 225.55 or 225.56 g/mol .[1][2][3][4]

Physicochemical Properties

Understanding the physical properties of a compound is paramount for its handling, purification, and application in synthetic protocols.

Table 2: Key Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Solid | [3] |

| Melting Point | 173°C to 178°C | [3] |

| Boiling Point | Not available (decomposes) | |

| Density | 1.6 ± 0.1 g/cm³ | [4] |

| LogP | 2.2 | [4] |

Synthesis Pathway and Rationale

The synthesis of halogenated and trifluoromethylated nicotinic acids is a subject of significant interest due to their utility as intermediates. A common strategy involves the selective modification of a pre-existing pyridine ring. One plausible approach begins with the selective dechlorination of a 2,6-dichloro-5-fluoro-nicotinic acid derivative, followed by hydrolysis. This method is advantageous as it can shorten the synthetic route and improve overall yield compared to other methods that may require the use of odorous thiols.[5]

The diagram below illustrates a generalized workflow for synthesizing nicotinic acid derivatives, highlighting the key transformation steps.

References

- 1. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. scbt.com [scbt.com]

- 3. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

The Trifluoromethylnicotinic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The incorporation of the trifluoromethyl group into the nicotinic acid framework has yielded a versatile class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the pharmacological potential of trifluoromethylnicotinic acid derivatives, with a specific focus on their antiviral, anticancer, and anti-inflammatory properties. We will delve into the nuanced structure-activity relationships that govern their efficacy, detail the molecular mechanisms through which they exert their effects, and provide comprehensive, field-proven protocols for their biological evaluation. This guide is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and practical insights to accelerate innovation.

Introduction: The Strategic Advantage of Fluorination in Nicotinic Acid Derivatives

Nicotinic acid, or niacin (Vitamin B3), and its derivatives have long been recognized for their diverse biological roles. The strategic introduction of a trifluoromethyl (-CF3) group, a bioisostere of the methyl group, has emerged as a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the parent molecule. The high electronegativity, metabolic stability, and lipophilicity imparted by the -CF3 group can significantly enhance a compound's binding affinity, membrane permeability, and resistance to metabolic degradation, ultimately leading to improved therapeutic profiles. This guide will explore the profound impact of this chemical modification on the biological activity of nicotinic acid derivatives across key therapeutic areas.

Antiviral Activity: Targeting HIV-1 Reverse Transcriptase with Precision

A significant area of investigation for trifluoromethylnicotinic acid derivatives has been in the development of novel anti-HIV agents. Certain derivatives have demonstrated potent inhibitory activity against HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus.[1][2][3][4]

Mechanism of Action: Dual Inhibition of Reverse Transcriptase Functions

Trifluoromethylnicotinic acid derivatives, particularly the 2-(arylamino)-6-(trifluoromethyl)nicotinic acid scaffold, have been identified as allosteric inhibitors of HIV-1 RT.[1][2] These compounds bind to a site distinct from the active site of the enzyme, inducing a conformational change that disrupts its function. Notably, some of these derivatives exhibit a dual-inhibition profile, targeting both the RNA-dependent DNA polymerase (RDDP) and the ribonuclease H (RNase H) activities of RT.[1][2] This dual-action mechanism is a significant advantage, as it can potentially lead to a higher barrier to the development of drug resistance.

Signaling Pathway: HIV-1 Reverse Transcriptase Inhibition

Caption: Allosteric inhibition of HIV-1 RT by a trifluoromethylnicotinic acid derivative, blocking both polymerase and RNase H activities.

Structure-Activity Relationship (SAR) Insights

Studies on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have revealed key structural features that influence their anti-HIV-1 activity.[1]

-

Ester vs. Amide Linkage: Both ester and amide derivatives at the carboxylic acid position have shown activity. For instance, an ester derivative, compound 21, was identified as a promising lead with an IC50 of 14 µM against RNase H and an EC50 of 5 µM in cell-based assays.[1]

-

Aromatic Substituents: The nature and position of substituents on the arylamino and the ester/amide moieties significantly impact potency. Monosubstituted aryl amides generally exhibit good inhibitory activity against RNase H.[1]

-

Linker Moiety: The introduction of linkers, such as benzyl or piperazine groups, between the nicotinic acid core and the terminal aromatic ring has been explored, with benzylamides showing notable RNase H inhibitory activity.[1]

Quantitative Data: In Vitro Anti-HIV-1 Activity

| Compound ID | Scaffold | Target | IC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Reference |

| 21 | 2-(arylamino)-6-(trifluoromethyl)nicotinic acid ester | HIV-1 RT (RNase H) | 14 | 5 | ≥10 | [1] |

| 49 | 2-(arylamino)-6-(trifluoromethyl)nicotinic acid amide | HIV-1 RT (RNase H) | 18 | - | - | [1] |

| 28-30, 37 | Monosubstituted aryl amides | HIV-1 RT (RNase H) | 5.6-20 | - | - | [1] |

| 38-47 | Benzylamides | HIV-1 RT (RNase H) | 9-24 | - | - | [1] |

Experimental Protocol: Colorimetric HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a non-radioactive method for assessing the inhibition of HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)

-

Poly(A)-coated microplate

-

Oligo(dT) primer

-

Biotin-dUTP and Digoxigenin-dUTP

-

dATP, dCTP, dGTP, dTTP

-

Anti-digoxigenin-peroxidase (POD) antibody

-

Peroxidase substrate (e.g., ABTS)

-

Stop solution (e.g., 1% SDS)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the trifluoromethylnicotinic acid derivatives in the assay buffer. The final solvent concentration (e.g., DMSO) should be kept constant and at a non-inhibitory level (typically ≤1%).

-

Reaction Setup: In the wells of the poly(A)-coated microplate, add 20 µL of the serially diluted test compounds, a positive control inhibitor (e.g., a known NNRTI), or a solvent control.

-

Reaction Mixture: Prepare a reaction mixture containing the oligo(dT) primer, dNTPs, biotin-dUTP, and digoxigenin-dUTP. Add 20 µL of this mixture to each well.

-

Enzyme Addition: Initiate the reaction by adding 20 µL of diluted recombinant HIV-1 RT to each well. Include a no-enzyme control (blank).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Detection:

-

Wash the plate three times with wash buffer to remove unincorporated nucleotides.

-

Add 100 µL of a diluted anti-digoxigenin-POD antibody solution to each well and incubate at 37°C for 1 hour.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of the peroxidase substrate solution and incubate in the dark at room temperature for 15-30 minutes.

-

-

Data Acquisition: Stop the reaction by adding 50 µL of the stop solution. Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.[5][6]

-

Data Analysis: Subtract the blank absorbance from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value using non-linear regression analysis.[5]

Experimental Workflow: HIV-1 RT Inhibition Assay

Caption: A step-by-step workflow for the colorimetric HIV-1 reverse transcriptase inhibition assay.

Anticancer Activity: Targeting Angiogenesis through VEGFR-2 Inhibition

The trifluoromethylnicotinic acid scaffold has also been explored for its potential in cancer therapy, with a focus on inhibiting angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Certain derivatives have emerged as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.

Mechanism of Action: Blocking VEGFR-2 Signaling Cascade

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival. Trifluoromethylnicotinic acid derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing its autophosphorylation and subsequent activation of downstream signaling.

Signaling Pathway: VEGFR-2 Inhibition

Caption: Mechanism of VEGFR-2 inhibition by a trifluoromethylnicotinic acid derivative, preventing downstream signaling and angiogenesis.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of trifluoromethylnicotinic acid derivatives as VEGFR-2 inhibitors is highly dependent on their chemical structure.

-

Core Scaffold: The nicotinic acid core serves as a crucial anchor for binding to the hinge region of the VEGFR-2 kinase domain.

-

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the nicotinamide nitrogen are critical for potency and selectivity.

-

Linker Groups: The type of linker between the nicotinic acid and other aromatic moieties can influence the overall conformation and binding affinity of the molecule.

Quantitative Data: In Vitro Anticancer and VEGFR-2 Inhibitory Activity

| Compound ID | Cell Line | Assay | IC50 (µM) | Target | IC50 (µM) | Reference |

| 5c | HCT-15, PC-3 | Cytotoxicity | Potent | VEGFR-2 | 0.068 |

Note: More comprehensive quantitative data for a wider range of trifluoromethylnicotinic acid derivatives as VEGFR-2 inhibitors is an active area of research.

Experimental Protocols

This biochemical assay directly measures the inhibition of VEGFR-2 kinase activity.[7][8][9]

Materials:

-

Recombinant Human VEGFR-2

-

Kinase buffer

-

ATP

-

Poly (Glu, Tyr) 4:1 substrate

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

-

White 96-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

-

Reaction Setup: In a white 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

-

Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the remaining ATP via a luminescent signal.

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: A lower luminescence signal corresponds to higher kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[7][8]

This cell-based assay assesses the effect of the compounds on the proliferation of endothelial cells.[10][11]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (EGM)

-

Fetal bovine serum (FBS)

-

VEGF-A

-

MTT reagent

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Serum Starvation: Synchronize the cells by incubating them in a low-serum medium for several hours.

-

Treatment: Treat the cells with serial dilutions of the test compounds in the presence of a stimulating concentration of VEGF-A.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of proliferation inhibition for each compound concentration compared to the VEGF-A-stimulated control and determine the IC50 value.[10][11]

Anti-inflammatory Activity: Modulation of the GPR109A Receptor

Trifluoromethylnicotinic acid derivatives also hold promise as anti-inflammatory agents through their interaction with the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[12]

Mechanism of Action: GPR109A-Mediated Anti-inflammatory Signaling

GPR109A is expressed on various immune cells, including macrophages and neutrophils, as well as on adipocytes. Activation of GPR109A by its agonists, such as nicotinic acid and its derivatives, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6. Activation of GPR109A in immune cells has been shown to reduce atherosclerosis progression, independent of lipid-modifying effects.[12][13]

Signaling Pathway: GPR109A-Mediated Anti-inflammatory Effects

Caption: Activation of GPR109A by a trifluoromethylnicotinic acid derivative leads to the inhibition of pro-inflammatory cytokine production.

Structure-Activity Relationship (SAR) Insights

The development of GPR109A agonists has focused on optimizing both potency and minimizing the common side effect of flushing associated with nicotinic acid.

-

Carboxylic Acid Moiety: The carboxylic acid group is a key pharmacophore for binding to GPR109A.

-

Pyridine Ring Substitutions: Modifications to the pyridine ring, including the introduction of the trifluoromethyl group, can significantly influence receptor affinity and functional activity.

-

Bioisosteric Replacements: Researchers have explored various bioisosteric replacements for the carboxylic acid and modifications of the core scaffold to develop G-protein biased agonists that retain anti-inflammatory effects without inducing the flushing response.[14]

Quantitative Data: GPR109A Activation

| Compound | Assay Type | EC50 (nM) | Reference |

| Nicotinic Acid | [3H]nicotinic acid displacement | 130 (IC50) | [15] |

| Nicotinic Acid | [35S]GTPγS binding | 5000 | [15] |

| Compound 5a | Calcium mobilization | 45 | [14] |

Note: Specific EC50 values for trifluoromethylnicotinic acid derivatives as GPR109A agonists require further dedicated studies.

Conclusion and Future Directions

Trifluoromethylnicotinic acid derivatives represent a highly promising and versatile scaffold in modern drug discovery. Their demonstrated efficacy as antiviral, anticancer, and anti-inflammatory agents underscores the power of strategic chemical modification to unlock novel therapeutic potential. The insights into their mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

Future research in this area should focus on:

-

Comprehensive SAR studies: Systematic exploration of the chemical space around the trifluoromethylnicotinic acid core to further refine the SAR for each biological activity.

-

Mechanism of action elucidation: Deeper investigation into the molecular interactions with their respective targets to guide the design of more specific and potent inhibitors.

-

In vivo evaluation: Translation of the promising in vitro findings into preclinical and clinical studies to assess the therapeutic efficacy and safety of these compounds in relevant disease models.

-

Exploration of new therapeutic areas: Given their diverse biological activities, trifluoromethylnicotinic acid derivatives may hold potential in other disease areas, warranting broader screening and investigation.

By leveraging the knowledge and methodologies outlined in this technical guide, the scientific community is well-positioned to harness the full therapeutic potential of this remarkable class of compounds.

References

- 1. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. nicotinic acid | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)nicotinic Acid and Its Derivatives for Advanced Research and Drug Development

This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in contemporary drug discovery and materials science. Its structure is distinguished by a pyridine core, a carboxylic acid handle for derivatization, a strategically placed chloro atom that serves as a versatile synthetic linchpin, and a trifluoromethyl (CF3) group. The CF3 group is of particular importance in medicinal chemistry; its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the synthesis of the core scaffold, detailed protocols for its derivatization, an exploration of the biological activities of its derivatives, and insights into the structure-activity relationships (SAR) that govern their function. The content is structured to follow a logical progression from the foundational molecule to its complex applications, providing both theoretical understanding and practical, field-tested methodologies.

Part 1: The Core Moiety: Synthesis and Properties of this compound

The utility of any chemical scaffold begins with its accessibility and fundamental properties. This section details a common synthetic route and key physicochemical characteristics of the title compound.

Physicochemical and Safety Data

A summary of the essential properties of this compound is provided below. Researchers should always consult the Safety Data Sheet (SDS) before handling this chemical.

| Property | Value | Reference |

| CAS Number | 505084-59-3 | [1] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [1] |

| Molecular Weight | 225.55 g/mol | [1] |

| Appearance | Solid | |

| Primary Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [2] |

General Synthesis Protocol: Lithiation and Carboxylation

The synthesis of substituted nicotinic acids can often be achieved through directed ortho-metalation followed by carboxylation. The following protocol is a representative method adapted from procedures for structurally similar compounds, such as 2-chloro-5-(trifluoromethoxy) isonicotinic acid.[3] This process involves the deprotonation of a precursor pyridine at a specific position, followed by quenching the resulting lithiated intermediate with carbon dioxide.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

-

Formation of LDA: Add n-butyllithium (1.0 equivalent, typically 1.6 M in hexanes) dropwise to the stirred solution. Maintain the temperature at 0°C for 30 minutes to form lithium diisopropylamide (LDA).

-

Deprotonation: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Add a solution of the starting material, 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF, dropwise over 30 minutes. Stir the resulting mixture at -78°C for 2 hours to ensure complete deprotonation.

-

Carboxylation: Pour the reaction mixture onto an excess of freshly crushed dry ice (solid CO₂). Allow the mixture to slowly warm to room temperature, which allows for the sublimation of excess CO₂.

-

Work-up and Isolation: Add a 5% aqueous solution of sodium hydroxide to the residue. Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

-

Acidification: Collect the aqueous layer and cool it in an ice bath. Acidify to a pH of approximately 4 by the dropwise addition of 6 N hydrochloric acid. The product should precipitate as a solid.

-

Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the core acid via lithiation.

Part 2: Key Synthetic Derivatization Strategies

The synthetic versatility of this compound stems from two primary reactive sites: the carboxylic acid group and the C2-chloro substituent. These sites allow for orthogonal chemical modifications, enabling the creation of diverse derivative libraries.

Strategy 1: Modification of the Carboxylic Acid Group

The carboxylic acid is readily converted into amides, esters, and acylhydrazones, which are common functional groups in bioactive molecules. Acylhydrazones, in particular, serve as valuable intermediates for constructing more complex heterocyclic systems like oxadiazoles.[4][5]

Experimental Protocol: Two-Step Synthesis of 1,3,4-Oxadiazoline Derivatives

-

Step A: Formation of Nicotinic Acid Hydrazide

-

Esterification (Precursor Step): First, convert the starting nicotinic acid to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.

-

Hydrazinolysis: Reflux the resulting methyl nicotinate (1.0 equivalent) with hydrazine hydrate (1.2 equivalents) in ethanol for 8-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[4]

-

Isolation: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. The resulting nicotinic acid hydrazide intermediate often crystallizes and can be purified by recrystallization.

-

-

Step B: Acylhydrazone Formation and Cyclization

-

Condensation: Dissolve the nicotinic acid hydrazide (1.0 equivalent) in ethanol, and add the desired aromatic aldehyde (1.1 equivalents). Reflux the mixture for 3-4 hours.[5][6]

-

Isolation of Acylhydrazone: Cool the solution, often in a refrigerator for 24 hours, to facilitate precipitation. Filter the solid acylhydrazone, wash with cold ethanol, and dry.[5]

-

Cyclization to 1,3,4-Oxadiazoline: Reflux the purified acylhydrazone (1.0 equivalent) in acetic anhydride (5-10 equivalents) for 6-8 hours.[4]

-

Work-up: After cooling, remove the excess acetic anhydride under reduced pressure. Pour the residue into ice-cold water. The precipitated 1,3,4-oxadiazoline derivative is then collected by filtration, washed with water, and dried.[4]

-

Strategy 2: C-C Bond Formation at the C2-Position via Suzuki Coupling

The chloro atom at the C2 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents, which is a cornerstone of modern medicinal chemistry for exploring SAR.[4]

Experimental Protocol: Suzuki Coupling of the Nicotinic Acid Scaffold

-

Reaction Setup: In a reaction vessel, combine the this compound (1.0 equivalent), a substituted phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and sodium carbonate (2.0 equivalents).

-

Solvent and Reflux: Add a solvent mixture of toluene, ethanol, and water. Heat the mixture to reflux under an inert nitrogen atmosphere for 12-16 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove insoluble salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Partition the residue between ethyl acetate and water. Collect the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-(trifluoromethyl)nicotinic acid derivative.[4]

Derivatization Pathways Diagram

Caption: Key synthetic pathways for derivatizing the core scaffold.

Part 3: Biological Applications of Derivatives

Derivatives of nicotinic acid are known to possess a wide array of biological activities. The incorporation of the chloro and trifluoromethyl groups on the scaffold serves to modulate these activities and improve drug-like properties.

| Derivative Class | Biological Target / Activity | Key Findings & Insights | Reference |

| Acylhydrazones | Antimicrobial | Showed promising activity against Gram-positive bacteria, especially Staphylococcus epidermidis and MRSA strains. | [5] |

| 1,3,4-Oxadiazolines | Analgesic & Anti-inflammatory | Certain derivatives demonstrated significant analgesic and anti-inflammatory effects, potentially through the reduction of TNF-α and IL-6 levels. | [6] |

| 2-(Aryl)nicotinic Acids | γ-Secretase Inhibition | A 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid derivative showed potential as a selective inhibitor of γ-secretase, an enzyme implicated in Alzheimer's disease. | [7] |

| Various Heterocycles | Cholinesterase (ChE) Inhibition | Synthesized derivatives based on the nicotinic acid hydrazide intermediate were found to cause competitive or mixed-type inhibition of human serum ChE. | [8] |

These examples underscore the scaffold's potential in developing therapeutics for infectious diseases, inflammatory conditions, and neurodegenerative disorders. The trifluoromethyl group often contributes to increased potency and improved pharmacokinetic profiles, while the diverse functionalities introduced through derivatization allow for fine-tuning of activity against specific biological targets.

Part 4: Structure-Activity Relationship (SAR) Insights

SAR analysis is fundamental to transforming a bioactive "hit" into a clinical "lead." For the this compound scaffold, SAR is guided by understanding the role of each component.

-

The Trifluoromethyl Group (CF₃): This group at the C5 position is a powerful modulator. It significantly increases lipophilicity, which can enhance cell membrane penetration. Its strong electron-withdrawing nature can alter the pKa of the pyridine nitrogen and the carboxylic acid, influencing receptor interactions. Furthermore, the CF₃ group is sterically bulky and resistant to metabolic degradation (e.g., P450 oxidation), which generally increases the half-life of a drug candidate.[9][10]

-

The 2-Chloro Group: While primarily a synthetic handle for cross-coupling, the chloro group also has electronic effects on the pyridine ring. When retained in the final molecule, it can participate in halogen bonding or occupy hydrophobic pockets in a protein active site. Replacing it with various aryl groups via Suzuki coupling allows for systematic probing of a receptor's binding site. For example, adding electron-donating or electron-withdrawing groups to the new aryl ring can map out electronic requirements, while varying the size of the substituent can define the steric limits of the pocket.[10]

-

The Carboxylic Acid and Its Derivatives: The conversion of the carboxylic acid to amides, hydrazones, or other groups drastically changes the hydrogen bonding capacity of the molecule. An acid typically acts as a hydrogen bond donor and acceptor, while an amide provides a different spatial arrangement of donors and acceptors. This modification is crucial for optimizing interactions with amino acid residues in a target protein.[10]

-

Isomeric Effects: The precise positioning of functional groups is critical. Studies on isomeric trifluoromethyl-pyridine carboxylic acid complexes have shown that even a simple change in the substituent's position can alter the coordination mode with a metal center, which in turn dramatically affects its binding affinity for macromolecules like DNA and proteins.[11] This highlights that the 2-chloro and 5-CF₃ arrangement is a distinct chemical entity whose biological activity cannot be directly inferred from other substitution patterns.

SAR Logic Diagram

Caption: Logical flow from scaffold modification to changes in biological activity.

Conclusion and Future Outlook

This compound represents a "privileged" scaffold that provides a robust and versatile platform for the development of novel therapeutics. Its well-defined reactive sites allow for systematic and predictable chemical modifications, making it an ideal starting point for library synthesis and lead optimization campaigns. The strategic inclusion of the trifluoromethyl group imparts desirable drug-like properties that address common challenges in medicinal chemistry, such as metabolic instability.

Future research will likely focus on expanding the repertoire of catalytic cross-coupling reactions at the C2-position, exploring novel cyclization reactions from the carboxylic acid handle, and applying the resulting derivatives to a broader range of biological targets, including protein kinases and epigenetic modulators. As synthetic methodologies become more advanced, the potential to fine-tune the properties of this scaffold will continue to grow, solidifying its role as a cornerstone in the search for next-generation medicines.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2-chloro-5-(trifluoroMethoxy)isonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]

- 7. Buy 2-Chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid | 1261631-77-9 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 11. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Chloro-5-(trifluoromethyl)nicotinic Acid

Introduction

2-Chloro-5-(trifluoromethyl)nicotinic acid is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its unique substitution pattern, featuring a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position of the pyridine ring, imparts desirable physicochemical properties such as enhanced metabolic stability and binding affinity to biological targets. This guide provides an in-depth exploration of the primary synthetic routes and starting materials for the preparation of this valuable compound, with a focus on the underlying chemical principles and practical considerations for researchers and professionals in drug development and chemical synthesis.

The most industrially viable and widely documented pathway to this compound commences with the readily available and cost-effective starting material, 3-methylpyridine (also known as 3-picoline). This multi-step synthesis culminates in the formation of the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, which is subsequently converted to the final nicotinic acid product. A secondary, notable strategy involves the hydrolysis of a nitrile precursor. This guide will elucidate both approaches, providing detailed protocols and a comparative analysis.

Primary Synthetic Pathway: A Multi-step Synthesis from 3-Methylpyridine

The conversion of 3-methylpyridine to this compound is a well-established, albeit lengthy, process that involves sequential modifications of the pyridine core and the methyl substituent. The overall strategy is to first introduce the chloro and trifluoromethyl groups onto the pyridine scaffold to form 2-chloro-5-(trifluoromethyl)pyridine, which is then oxidized to the desired carboxylic acid.

A representative synthetic scheme is detailed in a Chinese patent (CN102452976A), which outlines a four-step process to the key intermediate.[1]

Step 1: N-Oxidation of 3-Methylpyridine

The initial step involves the activation of the pyridine ring towards electrophilic substitution by forming the N-oxide. This is a crucial maneuver as the pyridine ring itself is electron-deficient and resistant to many electrophilic additions. The N-oxide, by contrast, possesses increased electron density on the ring, facilitating subsequent reactions.

Experimental Protocol:

-

To a solution of 3-methylpyridine in glacial acetic acid, an oxidizing agent such as hydrogen peroxide is added portion-wise.

-

The reaction mixture is heated to a temperature of 70-80°C and maintained for 18-24 hours.[1]

-

Upon completion, the solvent is removed under reduced pressure, and the resulting 3-methylpyridine N-oxide is purified, typically by crystallization.

Causality: The N-oxidation increases the electron density at the 2 and 6 positions of the pyridine ring, making them more susceptible to nucleophilic attack in the subsequent chlorination step. Glacial acetic acid serves as a suitable solvent and can also act as a catalyst.

Step 2: Ring Chlorination to 2-Chloro-5-methylpyridine

With the activated N-oxide in hand, the next objective is the regioselective introduction of a chlorine atom at the 2-position. This is typically achieved using a chlorinating agent in the presence of a base.

Experimental Protocol:

-

3-Methylpyridine N-oxide is dissolved in a suitable solvent, such as dichloromethane.

-

A chlorinating agent, for example, benzoyl chloride, is added to the solution.

-

An acid scavenger, such as triethylamine, is introduced to neutralize the acid generated during the reaction.

-

The mixture is refluxed for 3-4 hours to drive the reaction to completion.[1]

-

The resulting 2-chloro-5-methylpyridine is then isolated and purified.

Causality: The reaction proceeds via a rearrangement mechanism where the oxygen of the N-oxide attacks the chlorinating agent, followed by an intramolecular attack of the chloride ion at the 2-position of the pyridine ring. The presence of an isomer, 2-chloro-3-methylpyridine, is a common outcome, though this mixture can often be carried forward to the next step without separation.[1]

Step 3: Side-Chain Trichlorination

The focus now shifts to the modification of the methyl group. A free-radical chlorination is employed to replace the three hydrogen atoms with chlorine, yielding a trichloromethyl group.

Experimental Protocol:

-

2-Chloro-5-methylpyridine is dissolved in a high-boiling point solvent like o-dichlorobenzene.

-

A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the solution.

-

Chlorine gas is bubbled through the heated reaction mixture (120-140°C) for an extended period (18-20 hours).[1]

-

The reaction is monitored until the starting material is consumed, after which the solvent is removed to yield crude 2-chloro-5-(trichloromethyl)pyridine.

Causality: The high temperature and the presence of a radical initiator generate chlorine radicals, which abstract hydrogen atoms from the methyl group. The resulting benzylic-type radical then reacts with molecular chlorine in a chain reaction until all three hydrogens are substituted.

Step 4: Halogen Exchange Fluorination

The final step in the synthesis of the key intermediate is the conversion of the trichloromethyl group to the highly stable trifluoromethyl group. This is accomplished through a halogen exchange reaction, often referred to as the Swarts reaction.

Experimental Protocol:

-

2-Chloro-5-(trichloromethyl)pyridine is dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Anhydrous potassium fluoride is added as the fluorinating agent.

-

A phase-transfer catalyst, such as cetyltrimethylammonium bromide (CTAB), is introduced to facilitate the reaction between the solid potassium fluoride and the organic substrate.[1]

-

The mixture is heated under reflux for 5-7 hours.[1]

-

After completion, the product, 2-chloro-5-(trifluoromethyl)pyridine, is isolated by extraction and purified by distillation.

Causality: The fluoride ions from potassium fluoride displace the chloride ions on the trichloromethyl group. The phase-transfer catalyst is essential for transporting the fluoride ions from the solid phase into the organic phase where the reaction occurs.

Visualizing the Primary Synthetic Workflow

Caption: Multi-step synthesis of the key intermediate.

Final Step: Oxidation to this compound

The conversion of the alkylpyridine intermediate to the corresponding carboxylic acid is a standard transformation in organic synthesis. While specific documented examples for 2-chloro-5-(trifluoromethyl)pyridine are sparse in readily available literature, the general methodology involves strong oxidizing agents.

Common Oxidizing Agents:

-

Potassium permanganate (KMnO₄): A powerful and common oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids. The reaction is typically performed in an aqueous solution, often under basic or neutral conditions, followed by acidification.

-

Nitric Acid (HNO₃): Can also be used for the oxidation of alkylpyridines, though it often requires harsh conditions (high temperature and pressure) and can lead to nitration as a side reaction.

Alternative Pathway: The Nitrile Hydrolysis Route

An alternative and potentially more convergent approach to this compound involves the synthesis and subsequent hydrolysis of a nitrile precursor, 2-chloro-5-(trifluoromethyl)nicotinonitrile. This strategy avoids the direct oxidation of the trifluoromethylpyridine intermediate.

Synthesis and Hydrolysis of the Nitrile Intermediate

The synthesis of the required nicotinonitrile can be envisioned from precursors such as a corresponding aldehyde or amide. Once obtained, the hydrolysis of the nitrile to the carboxylic acid is a well-established transformation. A Japanese patent (JPS56169672A) describes a similar process for the hydrolysis of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, providing a strong precedent for this approach.[2]

Experimental Protocol (Hypothetical, based on analogous reactions):

-

Nitrile Formation: A suitable precursor, such as 2-chloro-5-(trifluoromethyl)nicotinamide, would be dehydrated using a reagent like phosphorus oxychloride or trifluoroacetic anhydride to yield 2-chloro-5-(trifluoromethyl)nicotinonitrile.

-

Hydrolysis: The resulting nitrile is then subjected to hydrolysis. This can be achieved under either acidic or basic conditions.

-

Basic Hydrolysis: The nitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide.[2] The reaction initially forms the sodium salt of the carboxylic acid.

-

Acidification: The reaction mixture is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the free this compound.

-

-

Isolation: The solid product is collected by filtration, washed, and dried.

Causality: The nitrile group is susceptible to nucleophilic attack by water or hydroxide ions. Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile, leading to the formation of an intermediate that, after a series of proton transfers and rearrangements, ultimately yields the carboxylate anion. Acidification then provides the final carboxylic acid.

Visualizing the Nitrile Hydrolysis Workflow

Caption: A potential alternative synthesis route.

Comparative Summary of Starting Materials and Routes

| Parameter | 3-Methylpyridine Route | Nitrile Hydrolysis Route |

| Primary Starting Material | 3-Methylpyridine (3-Picoline) | A suitable precursor for the nitrile (e.g., an amide or aldehyde) |

| Key Intermediate | 2-Chloro-5-(trifluoromethyl)pyridine | 2-Chloro-5-(trifluoromethyl)nicotinonitrile |

| Number of Steps | Multiple (typically 5 or more) | Potentially fewer, depending on the availability of the nitrile precursor |

| Key Transformations | N-oxidation, chlorination (ring and side-chain), fluorination, oxidation | Nitrile formation, hydrolysis |

| Advantages | Utilizes a very cheap and abundant starting material. Well-established industrial processes exist for the intermediate. | Potentially more convergent. Hydrolysis is often a high-yielding and clean reaction. |

| Challenges | A lengthy synthetic sequence. Use of hazardous reagents (e.g., chlorine gas). Potential for isomeric byproducts. | The synthesis of the trifluoromethylated nicotinonitrile precursor may be challenging. |

Conclusion

The synthesis of this compound is a topic of significant interest for the pharmaceutical and agrochemical industries. The most prevalent and economically sound approach begins with the readily available starting material, 3-methylpyridine. This pathway, while involving multiple steps, is well-documented and scalable. Key transformations include the strategic activation of the pyridine ring via N-oxidation, followed by sequential chlorination and fluorination reactions to construct the key 2-chloro-5-(trifluoromethyl)pyridine intermediate. The final step, an oxidation reaction, furnishes the desired nicotinic acid.